3-(Methylsulfinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylsulfinyl)propanamide is an organic compound with the molecular formula C4H9NO2S It is characterized by the presence of a sulfinyl group attached to a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfinyl)propanamide can be achieved through several methods. One common approach involves the reaction of bis(methylsulfonyl)methane with sodium hydride in tetrahydrofuran (THF) at 0°C, followed by the addition of 2-bromoacetamide . This method yields the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up using industrial reactors and purification techniques such as flash chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methylsulfinyl)propanamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide.
Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(Methylsulfonyl)propanamide.
Reduction: 3-(Methylthio)propanamide.
Substitution: Various substituted amides or thioamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Methylsulfinyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of 3-(Methylsulfinyl)propanamide involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the amide group can form hydrogen bonds with biological molecules, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methylsulfonyl)propanamide: Similar structure but with a sulfone group instead of a sulfinyl group.
3-(Methylthio)propanamide: Contains a sulfide group instead of a sulfinyl group.
N-(2-chlorobenzyl)-2-methyl-2-(methylsulfinyl)propanamide: A derivative with additional substituents on the amide group.
Uniqueness
3-(Methylsulfinyl)propanamide is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C4H9NO2S |
---|---|
Molekulargewicht |
135.19 g/mol |
IUPAC-Name |
3-methylsulfinylpropanamide |
InChI |
InChI=1S/C4H9NO2S/c1-8(7)3-2-4(5)6/h2-3H2,1H3,(H2,5,6) |
InChI-Schlüssel |
DUDILWQIGVONEB-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.